(4Z)-4-[(6-Chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid
Description
Properties
IUPAC Name |
(4Z)-4-[(6-chloro-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)methylidene]-2-methyl-1,3-dihydrobenzo[b][1,6]naphthyridine-10-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O2/c1-13(2)30-23-15(10-26-30)8-14(22(25)28-23)9-16-11-29(3)12-18-20(24(31)32)17-6-4-5-7-19(17)27-21(16)18/h4-10,13H,11-12H2,1-3H3,(H,31,32)/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLFCUPDKZRYAX-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=NC(=C(C=C2C=N1)C=C3CN(CC4=C(C5=CC=CC=C5N=C34)C(=O)O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=NC(=C(C=C2C=N1)/C=C\3/CN(CC4=C(C5=CC=CC=C5N=C34)C(=O)O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound shares structural motifs with several heterocyclic systems documented in the literature:
- Thiazolo-pyrimidine derivatives (e.g., compounds 11a and 11b from ): These feature a thiazolo[3,2-a]pyrimidine core substituted with aromatic aldehydes (e.g., 2,4,6-trimethylbenzylidene or 4-cyanobenzylidene). Unlike the target compound, these lack the benzo-naphthyridine system but share methylidene linkages and nitrile/carbonyl functional groups .
- Chromeno-pyrimidinones (e.g., compound 4 from ): These incorporate a pyrimidinone ring fused to a chromene system. While structurally distinct, they similarly utilize chlorinated benzylidene groups, which may confer comparable electronic effects .
- Pyrazolo-pyrazinones (e.g., compounds 13a–e from ): These contain a pyrazolo[3,4-b]pyrazin-5-one core with amino acid-derived substituents.
Physical and Spectroscopic Properties
Key differences in physical properties and spectroscopic signatures are summarized below:
The carboxylic acid group in the target compound distinguishes it from nitrile- or ester-containing analogs, likely enhancing solubility in polar solvents and enabling salt formation .
Key Differentiators
- Substituent Effects : The 1-propan-2-yl group introduces steric bulk absent in methyl-substituted analogs, which could influence pharmacokinetic properties such as metabolic stability .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare fused pyrazolo-pyridine derivatives like this compound?
- Methodology : The synthesis of such heterocycles often involves condensation reactions between activated amines (e.g., 2-aminopyridine derivatives) and electrophilic reagents like Appel salts (e.g., 4,5-dichloro-1,2,3-dithiazolium chloride). Key steps include base-catalyzed elimination of HCl, as seen in the formation of stable (dithiazolylidene)pyridinamines .
- Optimization : Reaction conditions (e.g., choice of base, solvent) significantly impact yields. For example, pyrid-2-yl nitrogen coordination with dithiazole sulfur enhances intermediate stability, facilitating HCl elimination .
Q. How can spectroscopic techniques validate the structure of this compound?
- Characterization :
- IR Spectroscopy : Detect functional groups (e.g., CN stretch at ~2220 cm⁻¹, NH stretches at ~3200–3400 cm⁻¹) .
- NMR : Analyze aromatic proton environments (e.g., δ 7.29–8.01 ppm for =CH and ArH) and carbon frameworks (e.g., quaternary carbons at ~165–171 ppm for carbonyl groups) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 386–403 for related pyrimidine derivatives) and fragmentation patterns .
Q. What solvent systems are effective for purifying such polycyclic compounds?
- Purification : Use mixed solvents (e.g., acetic anhydride/acetic acid) under reflux, followed by crystallization from DMF/water or ethanol/water. Chromatography (e.g., silica gel, RP-HPLC) with mobile phases like methanol/water/NaH₂PO₄/tetrabutylammonium hydroxide (pH 5.5) is recommended for isolating isomers .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected proton splitting) be resolved for Z/E isomers of this compound?
- Analysis :
- Perform 2D NMR (COSY, NOESY) to confirm spatial proximity of substituents. For example, NOE correlations between the methylidene proton (=CH) and pyridyl protons distinguish Z-configuration .
- Use computational modeling (DFT) to predict chemical shifts and compare with experimental data .
Q. What mechanistic insights explain variable yields in base-catalyzed reactions during synthesis?
- Mechanistic Study :
- The acidity of intermediates (e.g., protonated dithiazolium rings) influences HCl elimination rates. Bases like NaOAc enhance deprotonation, but steric hindrance from substituents (e.g., isopropyl groups) may reduce reactivity .
- Kinetic studies (e.g., monitoring by in-situ IR) can identify rate-limiting steps. For example, yields drop if competing pathways (e.g., dimerization) dominate .
Q. How do electronic effects of substituents (e.g., chloro, methyl) impact the compound's stability under oxidative conditions?
- Stability Assessment :
- Cyclic voltammetry (CV) reveals oxidation potentials; electron-withdrawing groups (e.g., Cl) stabilize the HOMO, reducing reactivity.
- Accelerated degradation studies (e.g., 40°C/75% RH) combined with LC-MS track decomposition products (e.g., hydrolysis of methylidene bonds) .
Q. What strategies mitigate spectral interference when analyzing impurities in HPLC?
- Method Development :
- Use orthogonal detection (e.g., UV-Vis at 254 nm + charged aerosol detection) to differentiate co-eluting impurities.
- Optimize mobile phase pH (e.g., 5.5 ± 0.02) to enhance peak resolution for carboxylic acid derivatives .
Data Contradiction Analysis
Q. Why might observed melting points deviate from literature values for structurally similar compounds?
- Troubleshooting :
- Polymorphism: Recrystallize from alternative solvents (e.g., DCM/hexane vs. ethanol) to isolate stable crystalline forms.
- Impurity Profiling: Compare DSC thermograms and elemental analysis to detect trace solvents or byproducts .
Q. How to resolve discrepancies between theoretical and experimental mass spectra?
- Validation :
- Re-analyze isotopic patterns (e.g., Cl isotopes at m/z 35/37) to confirm molecular formulas.
- Investigate in-source fragmentation (e.g., loss of COOH group) using high-resolution MS (HRMS) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
